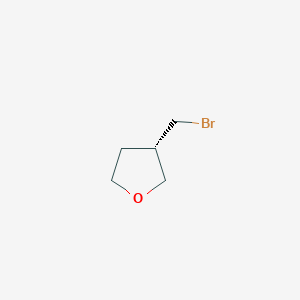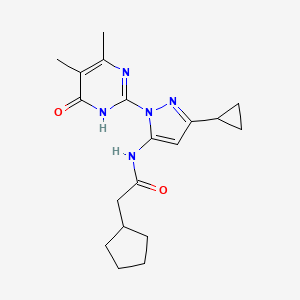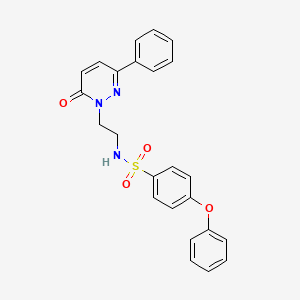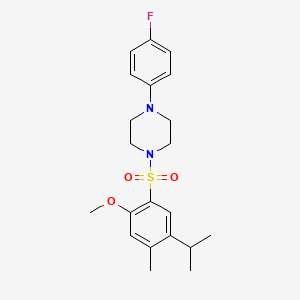
(S)-3-(Bromomethyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-(Bromomethyl)tetrahydrofuran” is a chemical compound with the molecular formula C5H9BrO . It is a derivative of tetrahydrofuran (THF), which is an organic compound classified as a heterocyclic compound, specifically a cyclic ether .
Synthesis Analysis
The synthesis of tetrahydrofurans can be achieved through various methods. One such method involves a diastereoselective synthesis of pentasubstituted tetrahydrofurans via a (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Sn(OTf)2, SnCl4, or Hf(OTf)4 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with four carbon atoms and one oxygen atom. The bromomethyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Tetrahydrofurans, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C(sp3)-H arylation of cyclic and acyclic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.03 g/mol . Other properties such as density, boiling point, and refractive index are not specified in the available literature.Scientific Research Applications
Multienzymatic Stereoselective Cascade Process
A study demonstrates the use of a multienzymatic stereoselective cascade process for the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors. This methodology involves the reduction of α-bromo-α,β-unsaturated ketones to give the corresponding bromohydrins, which are further manipulated to prepare tetrahydrofuran synthons. This process is significant for the synthesis of biologically active products, including drugs, flavors, and agrochemicals (Brenna et al., 2017).
Oxidative C-H/N-H Cross-Coupling
Another research application is seen in the oxidative amination of tetrahydrofuran mediated by visible-light catalysis, using molecular oxygen as an oxidant. This process highlights a green route for N-substituted azoles, demonstrating tetrahydrofuran's role in forming privileged structural moieties in important organic compounds (Zhang et al., 2017).
Stereoselective Synthesis of Dihydrofurans
The stereoselective synthesis of multi-substituted dihydrofurans, valuable intermediates in natural product and pharmaceutical synthesis, is facilitated by (S)-3-(Bromomethyl)tetrahydrofuran. A protocol using K2CO3 as a base in tetrahydrofuran has been developed, yielding high stereoselectivity and efficiency (Zhang et al., 2007).
Reduction of Biomass-Derived Furanic Compounds
In the context of biorefinery, the catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) into valuable chemicals demonstrates the application of tetrahydrofuran derivatives in sustainable chemistry. This process involves various reactions, including hydrogenation and hydrogenolysis, underlining the compound's versatility in chemical transformations (Nakagawa et al., 2013).
Direct Conversion of Carbohydrates to HMF
A study on the direct conversion of glucose-based carbohydrates to 5-hydroxymethylfurfural (HMF) using a Sn-Mont catalyst in a tetrahydrofuran (THF)/dimethylsulfoxide (DMSO) medium showcases the application of tetrahydrofuran derivatives in the fine chemical industry. This conversion is crucial for the development of renewable biomass-based chemicals and fuels (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrahydrofuran derivatives are often used as solvents in various chemical reactions due to their polar nature . They can interact with a variety of chemical species, making them versatile in many chemical processes.
Mode of Action
The interaction of tetrahydrofuran derivatives with other chemical species often involves the opening of the tetrahydrofuran ring, which can then undergo further chemical reactions .
Pharmacokinetics
The properties of tetrahydrofuran derivatives, such as their polarity and solubility in water, could influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of “(S)-3-(Bromomethyl)tetrahydrofuran” would depend on the specific chemical reactions it is involved in. In general, tetrahydrofuran derivatives can participate in a variety of chemical transformations, leading to a wide range of products .
Properties
IUPAC Name |
(3S)-3-(bromomethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYVOIYCYAVSW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616806-50-8 |
Source


|
| Record name | (3S)-3-(bromomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)




![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)

